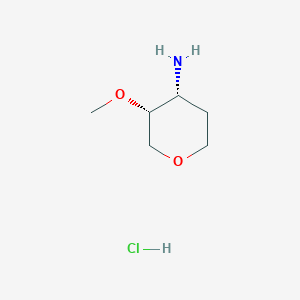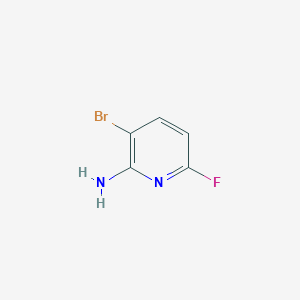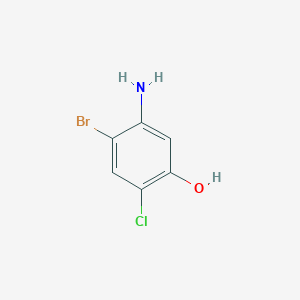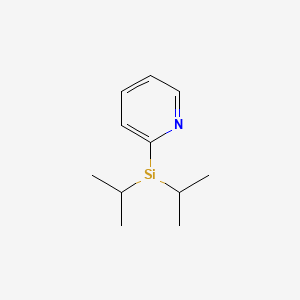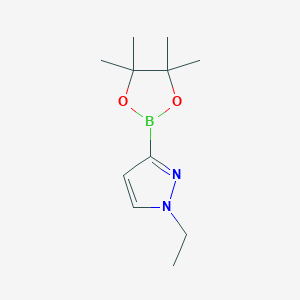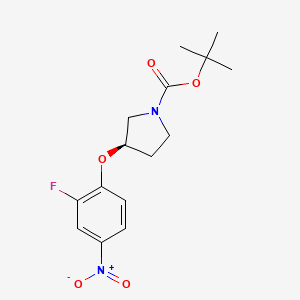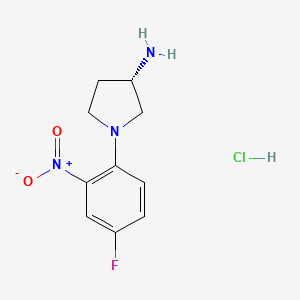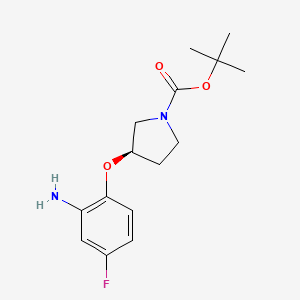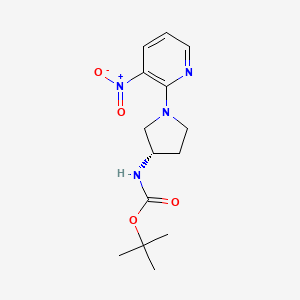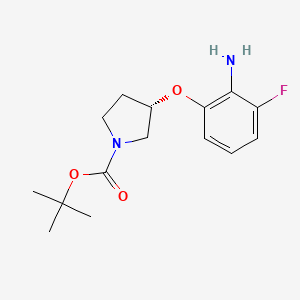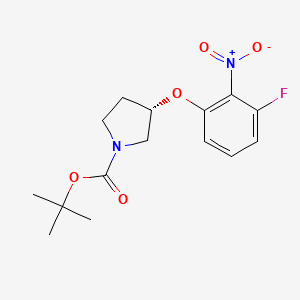
1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride
Vue d'ensemble
Description
1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride, also known as MP4U, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MP4U is a small molecule that has been synthesized through various methods and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Applications De Recherche Scientifique
Synthesis Techniques and Crystal Structure Analysis
- The synthesis of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, involves specific condensation reactions and is characterized using spectroscopic techniques and X-ray crystallography (Girish et al., 2008). This highlights the importance of synthesis methodologies and structural analysis in developing compounds like 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride.
Synthesis of Piperidine Derivatives
- Research into the synthesis of various piperidine derivatives, such as 3-(pyrrolidin-1-yl)piperidine, provides insights into the methodologies that can be applied to synthesize and modify compounds like this compound (Smaliy et al., 2011).
Molecular and Crystal Structure of Piperidine Compounds
- The molecular and crystal structure of related compounds, such as 4-carboxypiperidinium chloride, is analyzed through techniques like X-ray diffraction and FTIR spectrum, providing a framework for understanding the structural properties of this compound (Szafran et al., 2007).
Antimicrobial Activities of Piperidine Derivatives
- Compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride have been synthesized and screened for microbial activities, suggesting potential antimicrobial applications for similar compounds (Ovonramwen et al., 2019).
Corrosion Inhibition Properties
- Piperine derivatives, including those with piperidine substructures, have been studied for their corrosion inhibition properties on iron surfaces, indicating potential applications in material sciences (Belghiti et al., 2018).
Synthesis and Antimicrobial Activities in Various Environments
- The synthesis and evaluation of compounds like 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones highlight the diverse applications of piperidine derivatives in antimicrobial activities (Merugu et al., 2010).
Potential in Glutamate Receptor Modulation
- Piperidine derivatives have been studied for their role in modulating glutamate receptors, suggesting their potential in neurological research (Stäubli et al., 1994).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The exact interaction of this compound with its targets would depend on the specific structure and functional groups of the molecule.
Biochemical Pathways
Piperidine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological applications
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness.
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The specific effects of this compound would depend on its interaction with its biological targets.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Safety and Hazards
The safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure. Some general precautions when handling piperidine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Piperidine derivatives continue to be a rich area of research in drug discovery, with potential applications in various therapeutic areas such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNXNVHBBARETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-37-7 | |
| Record name | Urea, N-(3-methylphenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3027058.png)
